[1-(2-Methoxyethyl)piperidin-4-yl]methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[1-(2-methoxyethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHYVCQMCBKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650842 | |
| Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-97-0 | |
| Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Approach to Piperidine Derivatives
The synthesis of piperidine derivatives often involves the modification of existing piperidine structures through various chemical reactions. For [1-(2-Methoxyethyl)piperidin-4-yl]methanol, a plausible approach would involve the alkylation of a piperidine ring with a 2-methoxyethyl group, followed by the introduction of a hydroxymethyl group.
Related Syntheses
While specific literature on this compound is scarce, related compounds like 1-Methyl-4-piperidinemethanol provide insights into potential synthetic strategies. For instance, the synthesis of 1-Methyl-4-piperidinemethanol involves reducing tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions.
Detailed Synthetic Steps
Given the lack of direct methods, a hypothetical synthesis pathway for this compound could involve the following steps:
Preparation of 4-Piperidinemethanol :
- Start with 4-piperidinecarboxylic acid or its ester.
- Reduce the carboxyl group to a hydroxymethyl group using LiAlH4 in THF.
Alkylation with 2-Methoxyethyl Halide :
- React the prepared 4-piperidinemethanol with 2-methoxyethyl chloride or bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
-
- Purify the resulting product using column chromatography or recrystallization techniques.
Data and Research Findings
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Methoxyethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Alcohols
Substitution: Halides, Amines
Scientific Research Applications
Neurological Disorders
Research indicates that [1-(2-Methoxyethyl)piperidin-4-yl]methanol may have implications in treating neurological disorders. Its piperidine structure is known for modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can potentially aid in the management of conditions like depression and anxiety.
Anticancer Activity
Studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves inducing apoptosis in cancer cells.
Drug Development
The compound is being explored as a lead structure for developing new medications due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.
Antimicrobial Properties
Recent investigations suggest that this compound exhibits antimicrobial activity against various pathogens. This property is particularly significant in the context of rising antibiotic resistance, positioning the compound as a potential alternative therapeutic agent.
Data Summary Table
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a series of piperidine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising anticancer effects with IC50 values indicating effective inhibition of tumor cell growth.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine structure enhanced antimicrobial activity, suggesting avenues for further research into new antimicrobial agents.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Properties
*Estimated based on molecular formulas.
Key Findings and Trends
Antimalarial Activity :
- Compounds 7 and 8 demonstrated potent activity against drug-resistant Plasmodium falciparum, with lower IC₅₀ values against resistant strains (1.03–2.52 μg/mL) compared to sensitive strains (2.51–4.43 μg/mL) . Their high selectivity indices (SI = 15–182) suggest a favorable therapeutic window.
GSK-3β Inhibition: this compound was coupled with imidazopyridine carboxylates to form inhibitors like compound 13 (IC₅₀: <100 nM for GSK-3β). The 2-methoxyethyl group improved solubility and blood-brain barrier penetration .
Safety Profiles: Chlorinated analogues (e.g., [1-(2-Chlorobenzyl)piperidin-4-yl]methanol) carry warnings for acute toxicity (H303+H313+H333), necessitating stringent handling protocols .
Biological Activity
[1-(2-Methoxyethyl)piperidin-4-yl]methanol is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse biological activities. The methanol and methoxyethyl substituents contribute to its solubility and interaction with various biological targets.
Research indicates that compounds containing piperidine moieties often interact with neurotransmitter receptors and enzymes, influencing various physiological processes. For instance, studies have shown that piperidine derivatives can modulate the activity of receptors such as the histamine H4 receptor, which is implicated in immune response regulation and inflammatory processes .
Anticancer Properties
Piperidine derivatives, including this compound, have been evaluated for their anticancer potential. A study highlighted that piperidine compounds can activate apoptosis pathways in cancer cells, specifically through the modulation of signaling pathways like NF-κB and PI3K/Akt . This suggests that this compound may also exhibit similar properties, warranting further investigation.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives have been linked to antidepressant and anxiolytic activities by interacting with serotonin and dopamine receptors . This aspect could be crucial for developing treatments for mood disorders.
Study 1: Anticancer Activity
A recent study explored the effects of various piperidine derivatives on breast cancer cell lines. The results indicated that these compounds induced significant apoptosis through mitochondrial pathways, suggesting that this compound could be explored further in cancer therapy .
Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory properties of piperidine compounds. The findings revealed that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating a potential application in treating inflammatory diseases .
Table 1: Biological Activities of Piperidine Derivatives
Q & A
Basic: What are the recommended synthetic routes for [1-(2-Methoxyethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalization of a piperidine core. A common approach includes:
- Step 1: Alkylation of piperidin-4-ylmethanol with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Step 2: Reduction of intermediates (e.g., esters or ketones) using agents like DIBAL-H or LiAlH₄ in THF at controlled temperatures (−10°C to RT) to preserve stereochemistry .
Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of the methoxyethyl group.
- Monitor reaction progress via TLC (e.g., methanol:DCM 4:6) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Key signals include:
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., methanol OH interactions with piperidine nitrogen) .
Advanced: How can structure-activity relationship (SAR) studies guide modifications of this compound for enhanced biological activity?
Answer:
- Modify Substituents:
- Pharmacophore Mapping: Use molecular docking to assess interactions with targets (e.g., serotonin or dopamine receptors) .
- In Vivo Validation: Test analogues in animal models for pharmacokinetic parameters (e.g., half-life, brain penetration) .
Advanced: How can researchers resolve contradictions in solubility and reactivity data reported for this compound?
Answer:
- Solubility Discrepancies:
- Reactivity Issues:
Advanced: What experimental designs are recommended for evaluating the biological activity of this compound in neurological targets?
Answer:
- In Vitro Assays:
- Radioligand binding assays (e.g., 5-HT₄ or σ receptors) using brain homogenates .
- Functional assays (cAMP accumulation or calcium flux) in transfected HEK293 cells .
- In Vivo Models:
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., THF, DCM) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers investigate the metabolic fate of this compound in preclinical models?
Answer:
- Metabolite Identification:
- Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces.
- Analyze via LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
- Enzyme Inhibition Studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
